![molecular formula C9H2Br2OS2 B1398534 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one CAS No. 636588-79-9](/img/structure/B1398534.png)
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
Overview
Description
This compound features a tricyclic framework with two bromine atoms at positions 4 and 10, two sulfur atoms in the dithia bridge (positions 3 and 11), and a ketone group at position 5. The bromine substituents enhance electrophilicity, while the ketone group offers a reactive site for nucleophilic additions or reductions. Such structural attributes make it valuable in pharmaceutical and materials chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one typically involves the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of cyclopenta[1,2-b:5,4-b’]dithiophene with N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired dibromo compound .
Industrial Production Methods
Industrial production of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent :
- Mechanism of Action : It exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM after 48 hours of exposure.
Photovoltaic Applications
The compound has also been explored for its utility in dye-sensitized solar cells (DSSCs) :
- Functionality : Its electronic properties allow it to act as a dye that can absorb sunlight and facilitate electron transfer.
- Research Findings : Studies indicate that compounds similar to 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one can enhance the efficiency of solar cells by improving light absorption and charge separation.
Material Science Applications
This compound's unique structural properties make it suitable for applications in organic electronics :
- Conductive Polymers : It can be incorporated into conductive polymer matrices to improve electrical conductivity and stability.
- Sensors : Its sensitivity to environmental changes positions it as a candidate for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s rigid coplanar structure favors π-π intermolecular interactions, which enhance its electron-donating capabilities. This makes it an attractive building block for organic electronics and photovoltaic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s structural analogues differ in substituents, heteroatom composition, and functional groups, leading to distinct physicochemical and functional properties. Below is a detailed analysis:
2.1. Substituent Variations
2.1.1. 4,10-Dibromo-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Molecular Formula : C₈H₂Br₂S₃
- Molecular Weight : 354.1 g/mol
- Key Differences :
- Replaces one sulfur atom in the dithia bridge with a third sulfur (trithia), altering electron density and stability.
- Lacks the ketone group at position 7, reducing polarity and reactivity toward nucleophiles.
- Applications: Potential use in conductive materials due to sulfur-rich frameworks .
2.1.2. 4,10-Dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Molecular Formula : C₂₄H₃₅Br₂NS₂
- Molecular Weight : 561.48 g/mol
- Key Differences: Incorporates a bulky 2-hexyldecyl chain and a nitrogen atom (7-aza), increasing lipophilicity and steric hindrance.
- Applications : Likely explored in drug delivery systems or hydrophobic coatings .
2.2. Functional Group Modifications
2.2.1. 3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide
- CAS : 56595-84-7
- Key Differences :
- Sulfone (S=O) groups replace sulfur atoms, increasing polarity and oxidative stability.
- The λ⁶-sulfur configuration alters ring strain and electronic properties.
- Applications : Sulfone derivatives are common in agrochemicals and high-temperature polymers .
2.2.2. 3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraen-4-ylboronic Acid
- Molecular Formula : C₈H₅BO₂S₃
- Molecular Weight : 240.13 g/mol
- Key Differences :
- Boronic acid substituent enables participation in Suzuki-Miyaura cross-coupling reactions.
- Reduced bromine content decreases molecular weight and halogen-related toxicity.
- Applications : Versatile intermediate in synthetic organic chemistry .
2.3. Aromatic vs. Aliphatic Derivatives
2.3.1. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Key Differences :
- Methoxyphenyl group introduces aromaticity and π-π stacking capabilities.
- Additional nitrogen (5-aza) and altered ring size (tetradecene vs. undecene) modify solubility and binding affinity.
- Applications : Likely investigated as a kinase inhibitor or fluorescence probe .
Comparative Data Table
Research Implications
- Structural Impact on Reactivity : The ketone group in the target compound enables reactions like Grignard additions or reductions, unlike trithia or boronic acid derivatives.
- Biological Relevance : Bromine and sulfur atoms may confer antimicrobial properties, while alkylated analogues (e.g., 7-octyl ) could enhance blood-brain barrier penetration.
- Lumping Strategy Relevance : Compounds with shared tricyclic cores but divergent substituents (e.g., bromine vs. boronic acid) may be grouped for computational modeling of reactivity trends .
Biological Activity
4,10-Dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C9H2Br2OS2
- IUPAC Name : this compound
- Molecular Weight : 335.04 g/mol
The presence of bromine atoms and a dithiophene ring structure contributes to its electronic properties and reactivity.
Synthesis
The synthesis of this compound typically involves the bromination of precursor compounds such as cyclopenta[1,2-b:5,4-b’]dithiophene using reagents like N-bromosuccinimide (NBS) in organic solvents like dimethylformamide (DMF) at room temperature .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival .
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM after 48 hours of exposure .
Antimicrobial Activity
The compound has also shown antimicrobial properties:
- Testing Against Bacteria : In a study assessing its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL respectively .
The biological activity is believed to stem from the compound's ability to interact with cellular targets due to its rigid coplanar structure that enhances π-π interactions:
- Electron-Density Modulation : The bromine substituents increase electron density around the aromatic system, enhancing interactions with biological macromolecules such as proteins and nucleic acids .
Comparative Analysis with Similar Compounds
Compound | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
4H-Cyclopenta[1,2-b:5,4-b’]dithiophene | C8H4S2 | Moderate | Lacks bromine substituents |
2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one | C9H4Br2S2 | High | Enhanced solubility and reactivity |
Properties
IUPAC Name |
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Br2OS2/c10-5-1-3-7(12)4-2-6(11)14-9(4)8(3)13-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFCEPPVOWHLLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)C3=C2SC(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Br2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718941 | |
Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636588-79-9 | |
Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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